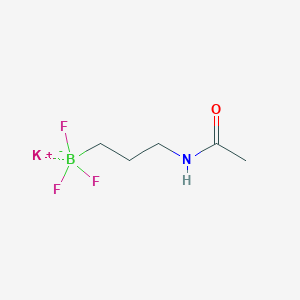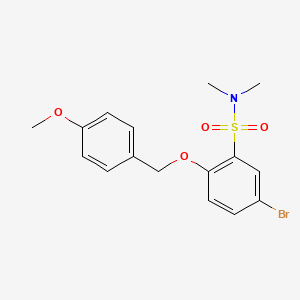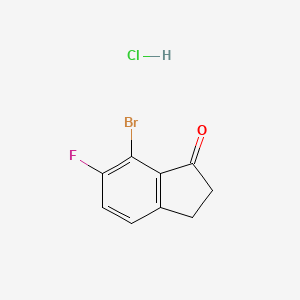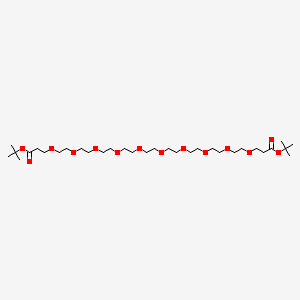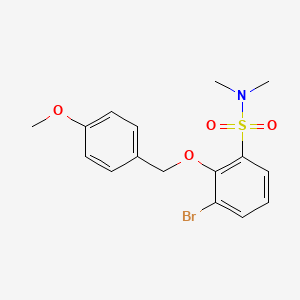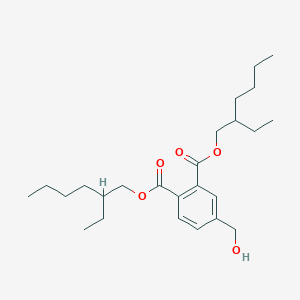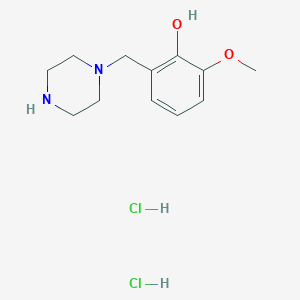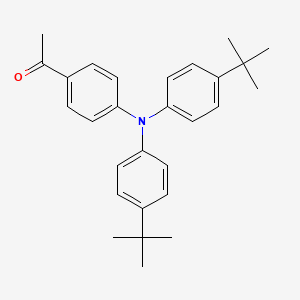
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone is an organic compound with the molecular formula C28H33NO It is known for its unique structural properties, which include a central ethanone group flanked by two bis(4-(tert-butyl)phenyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in organic electronics, it may interact with the electronic states of the material to enhance its conductivity and luminescence properties. In biological systems, it may interact with cellular receptors or enzymes to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(tert-butyl)phenyl)amine: This compound is structurally similar but lacks the ethanone group.
4,4’-Di-tert-butylbiphenyl: This compound has a similar biphenyl structure but with different functional groups.
Uniqueness
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone is unique due to its combination of the ethanone group with the bis(4-(tert-butyl)phenyl)amino groups. This unique structure imparts specific electronic and optical properties that are valuable in various scientific applications.
Properties
IUPAC Name |
1-[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO/c1-20(30)21-8-14-24(15-9-21)29(25-16-10-22(11-17-25)27(2,3)4)26-18-12-23(13-19-26)28(5,6)7/h8-19H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXWBQBMZHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
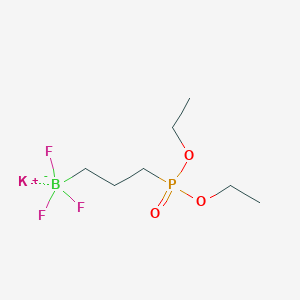
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B8133196.png)
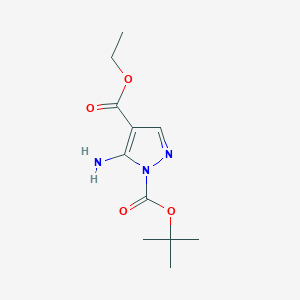
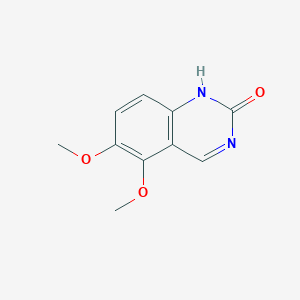
![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)

